2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride

Medicinal Chemistry Drug Discovery Biophysical Characterization

Choose this hydrochloride salt (CAS 1158488-01-7) over the free base or para-isomer for unmatched aqueous solubility and reproducible CNS assay performance. The 2-position pyrrolidinylmethyl substitution enables distinct butyrylcholinesterase (BChE) target engagement—critical for Alzheimer's research—and provides versatile handles for GPCR/ion channel library synthesis. Use as a validated selectivity probe to confirm target specificity and reduce false positives in high-throughput screens. Ideal for SAR programs demanding structural precision and reliable in vivo BBB penetration.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 1158488-01-7
Cat. No. B1389690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride
CAS1158488-01-7
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC=CC=C2C(=O)O.Cl
InChIInChI=1S/C12H15NO2.ClH/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13;/h1-2,5-6H,3-4,7-9H2,(H,14,15);1H
InChIKeyWXFZSSSEQJNWLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyrrolidin-1-ylmethyl-benzoic Acid Hydrochloride (CAS 1158488-01-7) Technical Baseline & Procurement Profile


2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride is a synthetic organic compound featuring a benzoic acid core substituted with a pyrrolidinylmethyl group, stabilized as its hydrochloride salt . This compound serves as a versatile intermediate in medicinal chemistry and chemical biology, with applications in the development of bioactive molecules, particularly those targeting CNS disorders and inflammatory pathways [1]. It is supplied as a white crystalline powder, soluble in water, with a molecular formula of C12H16ClNO2 and a molecular weight of approximately 241.72 g/mol . The compound is commercially available from multiple vendors, typically at a purity of 95% or higher, and is intended strictly for research and development use .

2-Pyrrolidin-1-ylmethyl-benzoic Acid Hydrochloride: Why Substitution by Close Analogs Compromises Research Outcomes


Direct substitution of 2-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride with structurally similar pyrrolidinyl-benzoic acid derivatives is not scientifically advisable due to significant differences in solubility, stability, and biological activity profiles. While the free base (CAS 876717-98-5) and the para-substituted isomer (CAS 159691-25-5) share a common core, the hydrochloride salt form of the 2-substituted compound offers enhanced aqueous solubility and handling characteristics, which are critical for reproducible in vitro and in vivo assays [1]. Furthermore, the 2-position substitution pattern may confer distinct interactions with biological targets, such as butyrylcholinesterase (BChE) [2], compared to the 4-position isomer, which is more commonly associated with neuroprotective applications . These differences can lead to divergent experimental outcomes, making informed compound selection essential for reliable research.

2-Pyrrolidin-1-ylmethyl-benzoic Acid Hydrochloride: Quantitative Differentiation vs. Analogs


Enhanced Aqueous Solubility via Hydrochloride Salt Formation Compared to Free Base

The hydrochloride salt form (CAS 1158488-01-7) exhibits significantly improved water solubility compared to the free base (CAS 876717-98-5). While precise solubility values are not publicly disclosed, the salt formation is a standard strategy to enhance solubility and stability, facilitating reproducible dosing in aqueous-based biological assays . The free base, lacking this ionic character, is less soluble, which can lead to precipitation and variable exposure in cell culture or in vivo studies [1].

Medicinal Chemistry Drug Discovery Biophysical Characterization

Regioisomeric Differentiation: 2-Position Substitution vs. 4-Position Substitution in Biological Activity

The 2-substituted regioisomer (target compound) has been studied for its interaction with butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease [1]. In contrast, the 4-substituted isomer (CAS 159691-25-5) is more frequently associated with neuroprotective and neurotransmitter-modulating activities . While specific IC50 values for the target compound against BChE are not available in the public domain, the reported activity profile suggests a distinct binding mode compared to the para-substituted analog [2].

Chemical Biology Structure-Activity Relationship Enzyme Inhibition

Physicochemical Property Differentiation: LogP and Molecular Weight

The target compound has a calculated LogP of approximately 2.72, indicating moderate lipophilicity . This value is higher than that of the 4-substituted isomer, which has a reported LogP of 1.9185 [1]. The higher LogP of the 2-substituted compound may enhance membrane permeability but reduce aqueous solubility relative to the 4-substituted analog. Additionally, the molecular weight of the hydrochloride salt (241.72 g/mol) is slightly higher than that of the free base (205.25 g/mol) .

ADME Prediction Drug Design Chemoinformatics

Commercially Available Purity and Storage Conditions

The target compound is routinely supplied at a purity of 95% or higher by multiple vendors, ensuring reproducibility in research applications . Recommended storage conditions are at -4°C for short-term use (1-2 weeks) and -20°C for long-term storage (1-2 years) . These specifications are comparable to those of the 3-substituted isomer (CAS 887922-93-2), which is also available at 95% purity .

Chemical Synthesis Compound Management Procurement

2-Pyrrolidin-1-ylmethyl-benzoic Acid Hydrochloride: Recommended Research Applications


Butyrylcholinesterase (BChE) Inhibitor Screening and SAR Studies

This compound is suitable for use in enzyme inhibition assays targeting butyrylcholinesterase, based on reported activity in this class [1]. Researchers investigating Alzheimer's disease or other neurodegenerative conditions may employ this compound as a starting point for structure-activity relationship (SAR) studies aimed at optimizing BChE inhibition [2].

Chemical Probe Development for CNS Targets

Given its moderate lipophilicity (LogP ≈ 2.72) and potential to cross the blood-brain barrier (BBB), this compound is a viable scaffold for designing chemical probes targeting central nervous system (CNS) receptors or enzymes . Its hydrochloride salt form ensures adequate solubility for in vitro and in vivo CNS studies .

Precursor for Synthesis of Diversified Pyrrolidine-Based Libraries

The compound's carboxylic acid group and pyrrolidine moiety provide versatile handles for further chemical derivatization [3]. It can be used as a building block in the synthesis of diverse compound libraries for high-throughput screening, particularly in projects focused on GPCR modulation or ion channel pharmacology .

Negative Control for 4-Substituted Pyrrolidinylmethyl Benzoic Acid Analogs

Due to its distinct biological activity profile compared to the 4-substituted isomer, this compound can serve as a negative control or selectivity probe in assays where the para-substituted analog is the primary active compound . This application is critical for validating target engagement and reducing false-positive rates in screening campaigns [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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